molecular formula C13H12S B8369655 2'-Methyl-[1,1'-biphenyl]-2-thiolE CAS No. 87221-17-8

2'-Methyl-[1,1'-biphenyl]-2-thiolE

Cat. No.: B8369655
CAS No.: 87221-17-8
M. Wt: 200.30 g/mol
InChI Key: KOQGXYGQUONZGY-UHFFFAOYSA-N
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Description

2’-Methyl[1,1’-biphenyl]-2-thiol is an organic compound with the molecular formula C13H12S It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and a thiol group (-SH) is attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methyl[1,1’-biphenyl]-2-thiol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-1-methylbenzene and thiophenol.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. A palladium catalyst, such as Pd(PPh3)4, is used to facilitate the coupling reaction.

    Procedure: The 2-bromo-1-methylbenzene is reacted with thiophenol in the presence of the palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction mixture is heated to reflux for several hours.

    Purification: After the reaction is complete, the product is purified by column chromatography to obtain pure 2’-Methyl[1,1’-biphenyl]-2-thiol.

Industrial Production Methods

Industrial production methods for 2’-Methyl[1,1’-biphenyl]-2-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Methyl[1,1’-biphenyl]-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to form the corresponding biphenyl derivative.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2’-Methyl[1,1’-biphenyl]-2-disulfide.

    Reduction: Formation of 2’-Methyl[1,1’-biphenyl].

    Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

2’-Methyl[1,1’-biphenyl]-2-thiol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Methyl[1,1’-biphenyl]-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl[1,1’-biphenyl]: Lacks the thiol group, making it less reactive in certain chemical reactions.

    2’-Methyl[1,1’-biphenyl]-4-thiol: Similar structure but with the thiol group at a different position, leading to different reactivity and properties.

    2-Phenylthiophenol: Contains a thiol group but lacks the biphenyl structure, resulting in different chemical behavior.

Uniqueness

2’-Methyl[1,1’-biphenyl]-2-thiol is unique due to the presence of both a methyl group and a thiol group on the biphenyl structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

87221-17-8

Molecular Formula

C13H12S

Molecular Weight

200.30 g/mol

IUPAC Name

2-(2-methylphenyl)benzenethiol

InChI

InChI=1S/C13H12S/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9,14H,1H3

InChI Key

KOQGXYGQUONZGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The general procedure was used to convert 2-iodotoluene and thiophenol to the title product. Purification by flash chromatography (hexane as the eluent) gave the analytically pure product as a clear oil (386 mg, 96% yield). 1H NMR (300 MHz, CDCl3) δ 7.20–7.00 (m, 9H; Ha, Hb, Hc, Hd, He, He′, Hf, Hf′, Hg), 2.26 (s, 3H; methyl protons). 13C NMR (75 MHz, CDCl3) δ 139.88 (C8), 136.08 (C6), 133.69 (C1), 132.93 (C2), 130.54 (C5), 129.55 (C9, C13), 129.07, (C10, C12), 127.84 (C3), 126.66 (C11), 126.27 (C4), 20.55 (C7). Anal. Calcd. for C13H12S: C, 77.95; H, 6.04; S, 16.01; Found C, 77.87; H, 6.06; S, 15.81.
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Synthesis routes and methods II

Procedure details

The general procedure was used to convert iodobenzene and o-toluenethiol to the title product. Purification by flash chromatography (hexane as the eluent) gave the analytically pure product as a clear oil (383 mg, 95% yield). 1H NMR (300 MHz, CDCl3) δ 7.20–6.98 (m, 9H; Ha, Hb, Hc, Hd, He, He′, Hf, Hf′, Hg), 2.27 (s, 3H; methyl protons). 13C NMR (75 MHz, CDCl3) δ 139.90 (C8), 136.10 (C6), 133.70 (C1), 132.94 (C2), 130.54 (C5), 129.55 (C9, C13), 129.07, (C10, C12), 127.85 (C3), 126.66 (C11), 126.27 (C4), 20.54 (C7). Anal. Calcd. for C13H12S: C, 77.95; H, 6.04; S, 16.01; Found C, 78.02; H, 6.01; S, 16.01.
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